molecular formula C10H10FN3O B13170827 N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine

N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B13170827
M. Wt: 207.20 g/mol
InChI Key: BUQNDECQNVAXTR-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and halides in solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or methoxy groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine is unique due to the presence of both the fluorine and methoxy groups on the phenyl ring, as well as the pyrazole ring with an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3O/c1-15-10-4-7(2-3-9(10)11)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI Key

BUQNDECQNVAXTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CNN=C2)F

Origin of Product

United States

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